molecular formula C6H13NO2 B12817544 ((2S,3R)-3-Methylmorpholin-2-yl)methanol

((2S,3R)-3-Methylmorpholin-2-yl)methanol

Cat. No.: B12817544
M. Wt: 131.17 g/mol
InChI Key: AMBFILXDPRZVFS-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,3R)-3-Methylmorpholin-2-yl)methanol: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its morpholine ring structure, which is substituted with a methyl group and a hydroxymethyl group. This compound’s unique stereochemistry makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,3R)-3-Methylmorpholin-2-yl)methanol typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the reduction of a corresponding ketone or aldehyde precursor using chiral catalysts or reagents. For instance, the reduction of a morpholine derivative with a chiral reducing agent can yield the desired product with high enantiomeric purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale enantioselective hydrogenation processes. These methods utilize chiral catalysts and optimized reaction conditions to achieve high yields and enantiomeric excess. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: ((2S,3R)-3-Methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemistry: ((2S,3R)-3-Methylmorpholin-2-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the role of stereochemistry in biochemical processes .

Medicine: The compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions. Its chiral nature is crucial for the development of drugs with specific enantiomeric forms .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of ((2S,3R)-3-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity through stereospecific interactions .

Comparison with Similar Compounds

Uniqueness: ((2S,3R)-3-Methylmorpholin-2-yl)methanol stands out due to its morpholine ring structure, which imparts unique chemical properties and reactivity. Its specific stereochemistry also makes it particularly valuable for creating enantiomerically pure compounds in pharmaceutical and chemical research .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[(2S,3R)-3-methylmorpholin-2-yl]methanol

InChI

InChI=1S/C6H13NO2/c1-5-6(4-8)9-3-2-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

AMBFILXDPRZVFS-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1[C@H](OCCN1)CO

Canonical SMILES

CC1C(OCCN1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.